molecular formula C15H22N2O3 B4758008 N-butyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide

N-butyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide

Cat. No. B4758008
M. Wt: 278.35 g/mol
InChI Key: KKFZIGAYOGMJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BDI and has been used in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

BDI exerts its biological activity by binding to specific targets, including enzymes and receptors. It has been shown to inhibit the activity of various enzymes, including kinases, proteases, and phosphodiesterases. BDI has also been shown to act as a modulator of G protein-coupled receptors, which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects
BDI has been shown to have various biochemical and physiological effects, depending on the target it binds to. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmission. BDI has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

BDI has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It is also relatively easy to modify its chemical structure to optimize its biological activity. However, BDI has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

BDI has several potential future directions, including the development of new drugs for the treatment of various diseases. It can also be used as a tool for the study of protein-protein interactions and enzyme function. Future research can also focus on the optimization of BDI's chemical structure to enhance its biological activity and improve its pharmacokinetic properties.
Conclusion
In summary, BDI is a chemical compound that has gained significant attention in scientific research. It has been used as a building block for the synthesis of various compounds and has shown promising results in the development of new drugs for the treatment of various diseases. BDI exerts its biological activity by binding to specific targets and has various biochemical and physiological effects. Although BDI has some limitations, it has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. Future research can focus on the optimization of BDI's chemical structure and the development of new drugs for the treatment of various diseases.

Scientific Research Applications

BDI has been extensively used in scientific research due to its unique chemical structure and properties. It has been used as a building block for the synthesis of various compounds, including inhibitors of protein-protein interactions, enzyme inhibitors, and ligands for G protein-coupled receptors. BDI has also been used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-butyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-3-9-16-13(18)8-10-17-14(19)11-6-4-5-7-12(11)15(17)20/h4-5,11-12H,2-3,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFZIGAYOGMJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCN1C(=O)C2CC=CCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-butyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-butyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-butyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-butyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide
Reactant of Route 6
N-butyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide

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